molecular formula C20H26N4O4 B2744628 N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1171208-10-8

N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

货号: B2744628
CAS 编号: 1171208-10-8
分子量: 386.452
InChI 键: CAUDIRYFQRZQBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O4, with a molecular weight of 386.452 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H26N4O4
Molecular Weight386.452 g/mol
Purity≥ 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, a series of pyrazole amide derivatives demonstrated significant activity against tumor cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Case Study:
In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds with morpholine and carbonyl substitutions showed enhanced activity against breast and glioblastoma cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating their potential as lead compounds for further development .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. This compound may exert similar effects by modulating pathways involved in inflammation.

Research Findings:
In vitro studies have shown that certain pyrazole derivatives can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound could be beneficial in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Experimental Results:
In one study, several pyrazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents on the phenethyl group can significantly influence its pharmacological properties.

ModificationEffect on Activity
Morpholine substitutionEnhanced antitumor activity
Carbonyl groupIncreased anti-inflammatory properties
Methoxy groupImproved solubility and bioavailability

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide. For instance, related pyrazole derivatives have shown significant growth inhibition against various cancer cell lines. In particular, compounds with similar structural features have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 . This suggests that the compound may exhibit similar properties, warranting further investigation.

Synthesis and Functionalization

The synthesis of pyrazole derivatives has been extensively studied, with methodologies involving cycloaddition reactions and oxidation processes yielding compounds with diverse biological activities . The ability to modify the morpholine and pyrazole components can lead to enhanced pharmacological profiles, making this compound a candidate for further functionalization aimed at improving its efficacy and selectivity against cancer cells.

Coordination Chemistry

This compound may also serve as a ligand in coordination chemistry due to the presence of nitrogen atoms in its structure. Pyrazole derivatives are known for their proton-responsive nature, which can be exploited in materials chemistry and catalysis . This aspect opens avenues for research into its use in developing new materials or catalysts.

Case Study 1: Anticancer Evaluation

A study explored the anticancer effects of a series of pyrazole-based compounds, including those with morpholine substituents. The results indicated that modifications at the pyrazole ring significantly influenced cytotoxicity against various cancer cell lines (HCT-116, MCF-7, HeLa). The findings suggest that this compound could be a promising candidate for further anticancer studies .

Case Study 2: Synthesis Protocols

Research into the synthesis of pyrazole compounds has revealed effective protocols involving [3 + 2] cycloaddition reactions followed by oxidation steps. These methods yield high regioselectivity and moderate-to-high yields of functionalized pyrazoles . Such synthetic strategies could be adapted for producing this compound on a larger scale for pharmacological testing.

属性

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-15-13-17(20(26)23-9-11-28-12-10-23)22-24(15)14-19(25)21-8-7-16-5-3-4-6-18(16)27-2/h3-6,13H,7-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUDIRYFQRZQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。